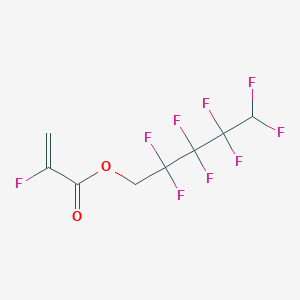

1H,1H,5H-Octafluoropentyl 2-fluoroacrylate

Description

Overview of Fluorinated Monomers in Polymer Synthesis

Fluorinated monomers are acrylate (B77674) or methacrylate (B99206) molecules that contain fluorine atoms within their structure, typically in the ester side-chain. researchgate.net The incorporation of fluorine is a strategic chemical modification aimed at creating polymers with properties that are unattainable with their non-fluorinated hydrocarbon counterparts. The synthesis of these specialized materials, known as fluorinated acrylic polymers, is commonly achieved through free-radical polymerization. researchgate.nettandfonline.comnih.gov This process can involve the polymerization of a single type of fluorinated monomer to form a homopolymer or the copolymerization with other fluorinated or non-fluorinated monomers to precisely tailor the final material's characteristics. nih.govrsc.org The resulting polymers feature a carbon-based backbone similar to conventional acrylics, but their fluorinated side chains bestow a unique set of high-performance attributes. researchgate.net

Significance of Perfluoroalkyl Chains in Material Performance

The presence of perfluoroalkyl chains in a polymer architecture is central to its enhanced performance profile. These fluorinated segments tend to migrate to the polymer's surface, creating a low-energy interface with exceptional properties. nih.gov The primary driver of these characteristics is the carbon-fluorine (C-F) bond, which is short, strong, and highly polarized. wikipedia.org

Key properties imparted by perfluoroalkyl chains include:

Low Surface Energy: This leads to pronounced hydrophobicity (water repellency) and oleophobicity (oil repellency), which is highly desirable for creating protective and anti-smudge surfaces. nih.govpolysciences.com

High Chemical Resistance: The strength and stability of C-F bonds make the polymers resistant to attack from solvents, acids, and bases. researchgate.net

Enhanced Durability and Thermal Stability: Fluorinated polymers exhibit superior resistance to environmental degradation, including from UV radiation (photodegradation) and heat. researchgate.netnih.gov

Low Refractive Index: Materials incorporating these monomers are often clear and possess a low refractive index, a valuable property for optical applications like coatings for lenses and displays. specialchem.comspecialchem.com

These attributes make polymers derived from perfluoroalkyl acrylates essential for advanced coatings, textiles, and specialty electronic and medical device applications. researchgate.netpolysciences.com

Unique Position of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate in the Fluoroacrylate Class

This compound (CAS No. 87910-92-7) holds a distinctive position within the broader family of fluoroacrylates due to its unique molecular structure, which combines two different types of fluorination. chemicalbook.com The structure consists of a 1H,1H,5H-octafluoropentyl group esterified to a 2-fluoroacrylate core.

The uniqueness arises from:

The Partially Fluorinated Side Chain: The 1H,1H,5H-octafluoropentyl group provides the characteristic low surface energy, hydrophobicity, and chemical stability associated with perfluoroalkyl chains. polysciences.comspecialchem.com

The α-Fluoro Substituent: The presence of a fluorine atom directly attached to the polymerizable double bond (the alpha position of the acrylate) is a critical feature. This α-fluoro substituent significantly influences the electronic nature and reactivity of the monomer during polymerization. It can affect the stereochemistry of the resulting polymer chain and enhance its thermal and chemical stability beyond that provided by the side chain alone. The synthesis of such 2-fluoroacrylate monomers often requires specialized fluorination reagents and routes, such as those starting from methyl propiolate or involving halogen exchange. google.com

This dual-fluorination design—a fluorinated side chain for surface properties and a fluorinated backbone precursor for enhanced stability—distinguishes it from conventional fluoroacrylates (like 1H,1H,5H-octafluoropentyl acrylate) and fluoromethacrylates.

Scope of Research in Poly(this compound) Systems

While research specifically detailing the homopolymer of this compound is not widely published, the scope of investigation can be inferred from studies on related poly(fluoroacrylate)s. Research into polymers containing 2-fluoroacrylate units, such as poly(2,2,2-trifluoroethyl α-fluoroacrylate), highlights their potential in creating functional coatings with tunable surface properties. rsc.org

The anticipated research directions for poly(this compound) systems would likely focus on leveraging its unique combination of properties. Key areas of investigation would include:

High-Stability Hydrophobic Coatings: The combination of the octafluoropentyl chain and the fluorine on the polymer backbone is expected to yield materials with exceptional water/oil repellency and superior durability for demanding applications. tandfonline.com

Advanced Optical Materials: The polymer's expected low refractive index and high clarity make it a candidate for anti-reflective coatings, optical fibers, and other components in optical devices.

Weather and Chemical Resistant Films: Its inherent stability suggests applications in protective films for architecture, automotive finishes, and industrial equipment exposed to harsh environments.

Copolymerization Studies: Research would likely explore its copolymerization with other monomers (both fluorinated and non-fluorinated) to fine-tune properties like flexibility, adhesion, and glass transition temperature for specific applications. nih.gov

The synthesis and polymerization of this monomer represent an advanced strategy for creating materials where performance and stability are paramount.

Data Tables

Table 1: Properties of the Target Monomer This table provides basic identification information for this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 87910-92-7 chemicalbook.com |

| Molecular Formula | C₈H₅F₉O₂ |

Table 2: Comparative Properties of Related Monomers No detailed physical properties for this compound are publicly available. This table shows data for the structurally similar acrylate and methacrylate analogues for comparative context.

| Property | 1H,1H,5H-Octafluoropentyl Acrylate | 1H,1H,5H-Octafluoropentyl Methacrylate |

| CAS Number | 376-84-1 chemicalbook.com | 355-93-1 |

| Molecular Formula | C₈H₆F₈O₂ cymitquimica.com | C₉H₈F₈O₂ |

| Molecular Weight | 286.12 g/mol cymitquimica.com | 300.15 g/mol |

| Appearance | Colorless to almost colorless clear liquid cymitquimica.com | Colorless clear liquid |

| Density | 1.488 g/mL at 25 °C chemicalbook.com | 1.432 g/mL at 25 °C |

| Boiling Point | 122 °C / 140 mmHg chemicalbook.com | 88 °C / 40 mmHg |

| Refractive Index (n20/D) | 1.349 chemicalbook.com | 1.358 |

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9O2/c1-3(9)4(18)19-2-6(12,13)8(16,17)7(14,15)5(10)11/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQCLSSVNOGTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382137 | |

| Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87910-92-7 | |

| Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h,1h,5h Octafluoropentyl 2 Fluoroacrylate

Esterification Reactions for Fluoroacrylate Monomer Synthesis

The core of synthesizing 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate is the esterification reaction between the alcohol, 1H,1H,5H-octafluoropentanol, and a derivative of 2-fluoroacrylic acid. The specific pathway chosen for this reaction can significantly influence yield and purity.

Reactions Involving 2-Fluoroacryloyl Chloride

A highly effective method for synthesizing fluoroacrylate esters is the reaction of an alcohol with 2-fluoroacryloyl chloride. This method is often preferred due to the high reactivity of the acyl chloride, which facilitates a more complete and faster reaction compared to direct esterification with the carboxylic acid.

The process begins with the synthesis of the 2-fluoroacryloyl chloride itself. This is typically achieved by reacting 2-fluoroacrylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). For instance, 2-fluoroacrylic acid can be mixed with thionyl chloride at a controlled temperature, often starting at a cooler 5-10°C and then raised to 30-35°C for a couple of hours to complete the reaction. googleapis.comgoogleapis.com

Once the 2-fluoroacryloyl chloride is prepared, it is reacted with the corresponding alcohol—in this case, 1H,1H,5H-octafluoropentanol—to form the desired ester, this compound. This reaction is an example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The general mechanism is a two-step process involving the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. youtube.com

A representative example of this type of reaction, substituting methanol for the specific octafluoropentanol, demonstrates a high yield of 93% for methyl 2-fluoroacrylate. googleapis.comgoogleapis.com

Table 1: Example Reaction Data for Esterification via Acid Chloride This table is based on a model reaction for producing methyl 2-fluoroacrylate and illustrates the typical reactants and conditions.

| Reactant 1 | Reactant 2 | Reagent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-Fluoroacrylic acid (8.64 g, 0.096 mol) | Thionyl chloride (13.1 g, 0.11 mol) | Methanol (6.4 g, 0.2 mol) | 30-35°C | 2 hours | 93% |

Data sourced from a representative synthesis of a similar fluoroacrylate ester. googleapis.comgoogleapis.com

Alternative Esterification Pathways

Besides the acid chloride route, direct esterification of 2-fluoroacrylic acid with an alcohol using an acid catalyst is a common alternative. This method, known as Fischer esterification, involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. googleapis.com

In a typical procedure, the alcohol (e.g., butanol or methanol) is mixed with 2-fluoroacrylic acid. A catalytic amount of concentrated sulfuric acid is then added dropwise, and the mixture is maintained at a specific temperature (e.g., 30-35°C) for a set period to drive the reaction toward the ester product. googleapis.com The reaction is reversible, and the removal of water can be employed to improve the yield.

Another alternative involves transesterification. For example, vinyl esters can be reacted with cellulose in the presence of a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form cellulose esters. nih.gov A similar principle could be applied to synthesize the target monomer, although this is less commonly cited for this specific compound.

Precursor Chemistry and Intermediate Reactions

The synthesis of the final monomer is critically dependent on the successful preparation of its precursors, primarily 2-fluoroacrylic acid. Several synthetic routes exist for this key intermediate, often involving multi-step processes that may include dehydrofluorination or dehydrobromination.

Historically, synthetic routes for 2-fluoroacrylates have included reacting 2-fluoroacetate with formaldehyde, synthesis from 2-chloropropionate, or synthesis from 2-fluoromalonate. googleapis.comgoogleapis.com However, these methods can have drawbacks such as the use of toxic reagents, expensive materials, or low atom economy. googleapis.comgoogleapis.com

A more modern approach involves the oxidation of 2-fluoroacrylaldehyde to yield 2-fluoroacrylic acid. googleapis.com The 2-fluoroacrylaldehyde itself can be synthesized from a vinyl ether and dichloromonofluoromethane in a multi-step process. googleapis.com In one example, 2-fluoroacrylaldehyde is oxidized using 30% hydrogen peroxide with a ferric trichloride catalyst, achieving a 90% yield of 2-fluoroacrylic acid after purification. googleapis.com

Another significant pathway to 2-fluoroacrylic esters starts with 2-fluoropropionic esters. google.com This process involves the bromination of the 2-fluoropropionic ester using a reagent like N-bromosuccinimide (NBS), followed by a dehydrobromination step using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to introduce the double bond. google.com

Dehydrofluorination Techniques

Dehydrofluorination is a fundamental reaction in organofluorine chemistry used to introduce carbon-carbon double bonds by eliminating hydrogen fluoride (B91410) (HF). This technique is crucial for producing various fluoroalkenes. mdpi.comchemrxiv.org The process is typically a highly endothermic reaction, often requiring high temperatures (700-960°C) and the use of catalysts like aluminum fluoride (AlF₃) or magnesium fluoride (MgF₂). mdpi.comidexlab.com

In the context of fluoropolymer chemistry, dehydrofluorination can be achieved under milder conditions using basic reagents. google.com Methods include:

Homogeneous Solution Dehydrofluorination: A fluoropolymer is dissolved in an organic solvent and treated with a base like a tertiary amine or a metal alkoxide. google.com

Two-Phase Solution Dehydrofluorination: The fluoropolymer is dissolved in a water-immiscible solvent, which is then mixed with an aqueous phase containing an alkali metal hydroxide and a phase-transfer catalyst. google.com

Bulk Dehydrofluorination: The fluoropolymer is treated with an excess of a basic reagent, such as Ca(OH)₂, at elevated temperatures (e.g., 200°C) during extrusion. google.com

While these specific examples relate to polymers, the underlying chemical principle of base-induced elimination of HF is relevant to the synthesis of fluoroalkene monomers from saturated fluoroalkane precursors.

Purification Strategies for Monomer Purity for Polymerization

Achieving high purity of the this compound monomer is essential for successful polymerization. Impurities can interfere with the polymerization process, affect the properties of the final polymer, or cause premature degradation.

Common purification techniques for monomers include:

Distillation: This is a primary method for purifying liquid monomers. Azeotropic distillation can be particularly effective for removing water and other impurities. google.com Fractional distillation is used to separate the monomer from byproducts with different boiling points. google.com

Adsorption: Specialty adsorbents like molecular sieves, activated alumina, and zeolites are used to remove catalyst poisons, reaction inhibitors, and trace impurities such as water or oxygenates. christycatalytics.com The monomer is passed through a treater bed containing these adsorbents. christycatalytics.com

Crystallization/Recrystallization: For solid precursors like 2-fluoroacrylic acid, crystallization from a suitable solvent (e.g., n-heptane) is an effective purification method. googleapis.comgoogleapis.com

Extraction: Liquid-liquid extraction is used to remove water-soluble or acid-soluble impurities. For instance, after esterification, the organic phase containing the product is often washed with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid, followed by washing with water. googleapis.comyoutube.com

Reprecipitation: This technique involves dissolving the substance in a good solvent and then adding a poor solvent (precipitant) to cause the desired compound to precipitate out, leaving impurities behind in the solution.

The final purity of the monomer is typically verified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₅F₉O₂ |

| 1H,1H,5H-Octafluoropentanol | C₅H₄F₈O |

| 2-Fluoroacrylic acid | C₃H₃FO₂ |

| 2-Fluoroacryloyl chloride | C₃H₂ClFO |

| Thionyl chloride | SOCl₂ |

| Sulfuric acid | H₂SO₄ |

| Hydrogen peroxide | H₂O₂ |

| Ferric trichloride | FeCl₃ |

| 2-Fluoroacrylaldehyde | C₃H₃FO |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |

| Dichloromonofluoromethane | CHCl₂F |

| Methanol | CH₄O |

| Butanol | C₄H₁₀O |

| n-Heptane | C₇H₁₆ |

| Sodium bicarbonate | NaHCO₃ |

| Aluminum fluoride | AlF₃ |

| Magnesium fluoride | MgF₂ |

| Calcium hydroxide | Ca(OH)₂ |

| Methyl 2-fluoroacrylate | C₄H₅FO₂ |

Polymerization of 1h,1h,5h Octafluoropentyl 2 Fluoroacrylate

Radical Polymerization Techniques

Radical polymerization is the cornerstone for synthesizing polymers from fluorinated acrylates. The process involves the initiation, propagation, and termination of polymer chains by free radicals. For monomers like 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate, the presence of fluorine atoms significantly influences polymerization kinetics and the properties of the resulting polymer. The strong electronegativity of fluorine atoms can affect the reactivity of the vinyl group. youtube.com

Research into the radical copolymerization of analogous α-fluoroacrylates, such as 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), has provided valuable insights. These studies show that α-fluoroacrylates can be successfully polymerized using radical initiators, leading to fluorinated polymers with tunable properties. For instance, the copolymerization of FATRIFE with other monomers has been achieved with initiators like tert-butyl peroxypivalate, yielding copolymers in fair to good conversions (32–87%). rsc.org Such findings suggest that this compound can also be polymerized using similar radical-initiated methods to create homopolymers or be incorporated into copolymers.

Bulk Polymerization

Bulk polymerization is a straightforward technique where the monomer is polymerized without any solvent. This method is advantageous for achieving high reaction rates and producing polymers with high purity. However, for highly reactive monomers, controlling the reaction can be challenging due to the high viscosity and the difficulty of dissipating the heat generated during polymerization (the Trommsdorff–Norrish effect).

Specific research on the bulk polymerization of this compound is not extensively documented in publicly available literature. The process would likely involve dissolving a thermal or photoinitiator directly into the liquid monomer and heating or irradiating the mixture to initiate polymerization. The significant heat of polymerization and the potential for autoacceleration would require careful thermal management to prevent runaway reactions and to obtain a polymer with a controlled molecular weight and narrow dispersity.

Solution Polymerization

Solution polymerization involves polymerizing the monomer in a suitable solvent. This method allows for better heat control and reduced viscosity compared to bulk polymerization. The choice of solvent is critical, especially for fluorinated monomers, which often exhibit limited solubility in common organic solvents.

A highly efficient method for the solution polymerization of semi-fluorinated acrylates and methacrylates has been developed using photomediated atom transfer radical polymerization (ATRP). escholarship.org This controlled radical polymerization technique utilizes ppm concentrations of a copper(II) bromide catalyst in the presence of UV irradiation. A key innovation in this process is the use of 2-trifluoromethyl-2-propanol (B1293914) as the solvent, which effectively balances the solubility of the monomer, the resulting polymer, and the catalyst, while crucially preventing detrimental transesterification side reactions. escholarship.org This system allows for the synthesis of well-defined semi-fluorinated polymers with narrow molar mass distributions (Đ ≈ 1.1) and high chain-end fidelity, even at monomer conversions exceeding 95%. escholarship.org

Another study demonstrated the successful radical solution polymerization of a novel fluoroacrylate monomer containing a rigid cyclohexane (B81311) group to create a homopolymer with stable hydrophobic properties. tandfonline.com These findings suggest that this compound could be effectively polymerized in a suitable fluorinated solvent or solvent mixture using controlled radical polymerization techniques to yield well-defined polymers.

Emulsion Polymerization for Controlled Particle Morphology

Emulsion polymerization is a technique in which a hydrophobic monomer is emulsified in water with a surfactant, and polymerization is initiated in the aqueous phase by a water-soluble initiator. This method is particularly valuable for producing high-molecular-weight polymers at fast rates while maintaining good heat control. For fluorinated monomers, which are typically very hydrophobic, conventional emulsion polymerization can be challenging due to their extremely low water solubility, hindering monomer transport to the growing polymer particles. acs.org However, specialized emulsion techniques have been developed to overcome these issues and to control the final particle size and morphology.

Seeded emulsion polymerization is a powerful technique to control the particle size and morphology of the final latex. The process begins with a pre-formed "seed" latex of known particle size and number. The monomer, emulsifier, and initiator are then added to this seed latex, and polymerization occurs on the existing seed particles, avoiding a new nucleation stage. This allows for precise control over the final particle diameter and a narrow size distribution. chemical-associates.co.uk

A study on the seeded emulsion polymerization of a structurally similar monomer, 1H,1H,5H-octafluoropentyl methacrylate (B99206) (OFMA), demonstrated the ability to create particles with unique morphologies. nih.gov In this work, polystyrene spheres were swelled with a solvent and used as seeds for the polymerization of OFMA and styrene (B11656). The incompatibility between the newly formed fluorinated polymer and the swelling solvent led to phase separation, resulting in the formation of dimples on the particle surface. The morphology could be tuned by adjusting the polymerization conditions. nih.gov

| Polymerization Temperature (°C) | Amount of Swelling Solvent (PX) | Resulting Particle Morphology |

|---|---|---|

| 60 | Lower | Golf-ball-like (full of small dimples) |

| 70 | Standard | Single large indentation (455 nm diameter) |

| 80 | Standard | Single large indentation (625 nm diameter) |

This research highlights how seeded emulsion polymerization can be a sophisticated method to engineer complex particle architectures using fluorinated monomers like this compound.

Miniemulsion polymerization is an ideal technique for polymerizing highly hydrophobic monomers like fluorinated acrylates. acs.org In this method, the monomer is subjected to high shear (e.g., ultrasonication) to form a stable emulsion of very small monomer droplets (50-500 nm). A key component is a costabilizer or hydrophobe, which is a highly water-insoluble compound that is soluble in the monomer droplets. The hydrophobe prevents the diffusion of monomer from smaller droplets to larger ones (Ostwald ripening), ensuring that each droplet acts as a tiny bulk reactor. researchgate.net

This technique successfully produces stable fluoroacrylate copolymer latexes. researchgate.netcityu.edu.hk Research has shown that the extremely hydrophobic fluoroacrylate itself can act as a reactive costabilizer, preventing Ostwald ripening and leading to stable miniemulsions. researchgate.net Kinetic studies on the miniemulsion copolymerization of fluorinated acrylates have investigated the effects of various parameters on the reaction. researchgate.netcityu.edu.hk

| Parameter Increased | Effect on Polymerization Rate | Effect on Monomer Conversion | Effect on Particle Size |

|---|---|---|---|

| Temperature | Increase | Increase | Relatively constant |

| Emulsifier Concentration | Increase | Increase | Decrease |

| Initiator Concentration | Increase | Increase | No significant change |

Miniemulsion polymerization allows for the creation of fluorinated latexes where the final particle composition closely matches the initial monomer feed ratio, offering excellent control over the copolymer structure. researchgate.net

Surfactant-free emulsion polymerization (SFEP) is an attractive method for producing "clean" polymer latexes, which are desirable for applications where residual surfactants could be detrimental. In this process, stabilization of the polymer particles is achieved without adding conventional surfactants. One common approach is to use an initiator that generates ionic species, which then become chemically bound to the polymer chain ends, providing electrostatic stabilization. google.com For example, a persulfate initiator can generate sulfate (B86663) end groups that stabilize the particles. google.com

Another advanced approach involves using reactive hydrophilic macromolecules, such as poly(ethylene glycol) (PEG)-based chains, as stabilizers. rsc.orgrsc.org In the RAFT/MADIX-mediated surfactant-free emulsion polymerization of vinylidene fluoride (B91410) (a gaseous fluoromonomer), PEG chains with a dithiocarbonate (xanthate) end group were used. These reactive PEG chains participate in the polymerization, becoming part of the final polymer and providing in-situ steric stabilization to the latex particles. rsc.orgrsc.org This method has been shown to produce stable, surfactant-free poly(vinylidene fluoride) latexes. Recent developments have also explored photoinitiated SFEP using water-soluble photoinitiators that generate anionic radicals, offering a sustainable method for producing polymer nanoparticles under mild conditions. researchgate.net These surfactant-free techniques are highly applicable to the polymerization of this compound to create high-purity aqueous dispersions.

Controlled/Living Radical Polymerization (CLRP) of this compound

Controlled/living radical polymerization (CLRP) methods are paramount in the synthesis of well-defined polymers from this compound. These techniques allow for the production of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures such as block copolymers. The primary CLRP methods investigated for this and similar fluorinated acrylates include RAFT, ATRP, and SET-LRP.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CLRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. acs.orgwikipedia.orgresearchgate.net While specific studies on the RAFT polymerization of this compound are not extensively documented in peer-reviewed literature, research on structurally similar fluorinated acrylates provides significant insights into the potential reaction conditions and outcomes.

The successful RAFT polymerization of other fluorinated acrylates, such as 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), has been demonstrated. wikipedia.org In such polymerizations, the choice of the RAFT agent is critical. For instance, 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid has been shown to afford good control over the polymerization of FATRIFE, resulting in polymers with low dispersity (Đ < 1.10). wikipedia.org This suggests that similar dithiobenzoates or trithiocarbonates could be effective for the controlled polymerization of this compound.

The general mechanism for RAFT polymerization involves a series of addition and fragmentation steps, as depicted in the following scheme:

Initiation: A standard radical initiator generates free radicals.

Chain Transfer: The propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can initiate another polymer chain.

Re-initiation: The expelled radical adds to the monomer, starting a new propagating chain.

Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT adducts, allowing all chains to grow at a similar rate.

For the polymerization of this compound, one could anticipate that the use of a suitable RAFT agent and a conventional radical initiator like azobisisobutyronitrile (AIBN) would yield well-defined polymers. The expected outcome would be a linear evolution of molecular weight with monomer conversion and a narrow molecular weight distribution.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.edugoogle.com Research has demonstrated the feasibility of ATRP for fluorinated acrylates, including octafluoropentyl acrylate (B77674), particularly through photo-mediated approaches. escholarship.org

A study on the light-mediated ATRP of semi-fluorinated (meth)acrylates reported the successful polymerization of octafluoropentyl acrylate (OFPA). escholarship.org This process utilized a copper(II) bromide catalyst with tris(2-aminoethyl)amine (B1216632) (TREN) or its methylated derivative Me6TREN as the ligand, in a fluorinated solvent like 2-trifluoromethyl-2-propanol (TFMP) under UV irradiation. escholarship.org The use of a fluorinated solvent was found to be crucial to prevent side reactions such as transesterification. escholarship.org

The polymerization of OFPA under these conditions yielded polymers with controlled molecular weights and low dispersity, as detailed in the table below.

Table 1: Light-Mediated ATRP of Octafluoropentyl Acrylate (OFPA)

| Entry | [M]₀/[I]₀/[Cu]₀/[L]₀ | Solvent | Time (h) | Conversion (%) | Mₙ,th (g/mol) | Mₙ,SEC (g/mol) | Đ |

|---|---|---|---|---|---|---|---|

| 1 | 200:1:0.001:0.006 | TFMP | 1.5 | 94 | 59,900 | 58,100 | 1.15 |

Data sourced from Discekici et al., Macromolecules (2017). escholarship.org M = Monomer (OFPA), I = Initiator, Cu = Copper(II) bromide, L = Me₆TREN, TFMP = 2-trifluoromethyl-2-propanol, Mₙ,th = Theoretical number-average molecular weight, Mₙ,SEC = Number-average molecular weight from Size Exclusion Chromatography, Đ = Dispersity (Mₙ/Mₙ).

Furthermore, a Chinese patent discloses a general method for the ATRP of fluorinated acrylates. google.com The method involves mixing the fluorinated acrylate monomer with a halide initiator, a coordinating agent (ligand), and a catalyst in an organic solvent, followed by heating to initiate polymerization. google.com This further supports the applicability of ATRP for synthesizing well-defined polymers from this compound.

Single Electron Transfer Living Radical Polymerization (SET-LRP)

Single Electron Transfer Living Radical Polymerization (SET-LRP) is a more recently developed CLRP method that typically utilizes copper(0) as a catalyst and proceeds via an outer-sphere electron transfer mechanism. This technique has been successfully applied to the polymerization of 1H,1H,5H-Octafluoropentyl acrylate, providing excellent control over the polymer characteristics.

A detailed study by Samanta, Cai, and Percec demonstrated the efficient SET-LRP of 1H,1H,5H-Octafluoropentyl acrylate in 2,2,2-trifluoroethanol (B45653) (TFE) at 25 °C. nih.gov The polymerization was initiated with bis(2-bromopropionyl)ethane and catalyzed by hydrazine-activated Cu(0) wire in the presence of Me6-TREN as a ligand. nih.gov The reaction exhibited first-order kinetics and a linear increase in molecular weight with conversion, up to high monomer conversions, indicating a well-controlled living polymerization. nih.gov

The results of the SET-LRP of 1H,1H,5H-Octafluoropentyl acrylate are summarized in the following table.

Table 2: SET-LRP of 1H,1H,5H-Octafluoropentyl Acrylate

| [M]₀/[I]₀ | Conversion (%) | Time (h) | Mₙ,th (g/mol) | Mₙ,SEC (g/mol) | Đ |

|---|---|---|---|---|---|

| 260 | 93 | 1.5 | 78,000 | 76,000 | 1.15 |

Data sourced from Samanta et al., Polymer Chemistry (2014). nih.gov [M]₀/[I]₀ = Initial molar ratio of monomer to initiator.

The high degree of control achieved with SET-LRP makes it a very promising method for the synthesis of advanced polymeric materials from this compound with precise architectural and molecular weight requirements.

Other Polymerization Mechanisms (if applicable, e.g., Anionic)

While radical polymerization techniques are well-suited for acrylates, anionic polymerization is another major class of chain-growth polymerization. cmu.edu Anionic polymerization proceeds via carbanionic propagating species and requires monomers with electron-withdrawing groups, a condition that acrylates fulfill. cmu.edu However, the ester group in acrylates can be susceptible to side reactions with the highly reactive carbanionic chain ends, which can complicate the polymerization and lead to a loss of control.

There is a lack of specific literature detailing the anionic polymerization of this compound. This suggests that either it is not a commonly employed method for this particular monomer or that the challenges associated with controlling the polymerization of this highly functionalized monomer via an anionic mechanism are significant. The high electrophilicity of the carbonyl carbon, potentially enhanced by the fluorine atoms, could make it particularly prone to nucleophilic attack by the growing carbanion, leading to termination or side reactions. Therefore, controlled radical polymerization methods remain the preferred and more documented route for the synthesis of well-defined polymers from this monomer.

Copolymerization Strategies Involving 1h,1h,5h Octafluoropentyl 2 Fluoroacrylate

Copolymerization with Hydrophobic Monomers

The copolymerization of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate with hydrophobic monomers is a common approach to tailor the properties of the resulting copolymers, balancing the unique characteristics of the fluorinated component with the processability and mechanical properties of conventional polymers.

The copolymerization of fluorinated acrylates with styrene (B11656) (St) is a well-studied area. While specific data for this compound is limited, studies on analogous fluorinated methacrylates, such as 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (B99206) (OFPMA), provide valuable insights. In the radical copolymerization of OFPMA with styrene in benzene (B151609) at 60°C, the reactivity ratios were determined, offering a quantitative measure of the monomers' relative reactivities. researchgate.net

The reactivity ratios indicate how the monomers add to the growing polymer chain. For the OFPMA-styrene system, these values help predict the copolymer composition and structure. Generally, in the copolymerization of fluorinated acrylates with styrene, the resulting copolymers exhibit properties that are a composite of both monomers, such as increased thermal stability and modified surface energy. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA) (M1) with Styrene (M2) in Benzene at 60°C

| Monomer M1 | Monomer M2 | r1 | r2 |

| OFPMA | Styrene | 0.45 | 0.35 |

Data sourced from a study on the radical copolymerization of OFPMA. researchgate.net

This compound can be copolymerized with a variety of other acrylate (B77674) and methacrylate monomers to fine-tune the properties of the final material. For instance, copolymerization with monomers like methyl methacrylate (MMA) and butyl acrylate (BA) can modify the glass transition temperature, flexibility, and adhesion of the resulting polymer.

Research on the copolymerization of the analogous monomer, 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA), with methyl methacrylate and butyl acrylate has provided specific reactivity ratios. researchgate.net These studies show that the incorporation of the fluorinated monomer can be controlled to achieve desired properties. For example, the presence of the fluoroalkyl side chains can significantly lower the surface energy of the copolymer films.

Table 2: Reactivity Ratios for the Copolymerization of 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA) (M1) with Acrylate/Methacrylate Co-monomers (M2) in Benzene at 60°C

| Monomer M1 | Monomer M2 | r1 | r2 |

| OFPMA | Methyl Methacrylate | 0.85 | 0.80 |

| OFPMA | Butyl Acrylate | 0.70 | 0.90 |

Data sourced from a study on the radical copolymerization of OFPMA. researchgate.net These values indicate a tendency towards random copolymerization for both systems.

Copolymerization with Hydrophilic Monomers for Amphiphilic Systems

The copolymerization of hydrophobic fluorinated monomers like this compound with hydrophilic monomers leads to the formation of amphiphilic copolymers. These materials are of great interest for applications such as surfactants, emulsifiers, and drug delivery systems due to their ability to self-assemble in selective solvents.

Block Copolymer Synthesis and Architectures

Block copolymers containing a this compound segment can be synthesized using controlled/living radical polymerization techniques, most notably RAFT polymerization. This method allows for the precise control over the molecular weight, composition, and architecture of the resulting polymers.

The synthesis typically involves the sequential polymerization of monomers. For example, a hydrophilic block can be synthesized first, and then this macro-initiator can be used to polymerize the fluorinated acrylate, resulting in an A-B diblock copolymer. Alternatively, a triblock copolymer architecture (A-B-A or B-A-B) can be achieved by further chain extension. These block copolymers exhibit distinct microphase separation, leading to the formation of ordered nanostructures in the solid state and various micellar morphologies in solution.

Graft Copolymerization

Graft copolymerization is another strategy to incorporate the properties of this compound onto a pre-existing polymer backbone. This technique involves the growth of side chains of the fluorinated monomer from the main polymer chain. The "grafting from" method, where active sites are created on the backbone polymer to initiate the polymerization of the fluorinated acrylate, is a common approach.

For instance, fluorinated acrylates have been successfully grafted onto natural rubber backbones via emulsion graft copolymerization. In such a system, a co-monomer like butyl acrylate can be initially grafted onto the natural rubber, followed by copolymerization with the fluorinated acrylate to form grafted chains. This modification can impart hydrophobicity and oleophobicity to the surface of the material.

Reactivity Ratios and Kinetic Studies in Copolymerization

The determination of monomer reactivity ratios is crucial for understanding and controlling copolymerization processes. These ratios, denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). The product of the reactivity ratios (r1r2) provides insight into the type of copolymer formed:

r1r2 ≈ 1: Ideal random copolymer

r1r2 ≈ 0: Alternating copolymer

r1r2 > 1: Tendency towards block copolymer formation in free radical polymerization

Kinetic studies of the copolymerization of fluorinated acrylates provide information on the rate of polymerization and how it is influenced by factors such as monomer concentration, initiator concentration, and temperature. A study on the radical homopolymerization and copolymerization of 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA) investigated its kinetic behavior with several comonomers. researchgate.net The study also determined the Alfrey-Price Q and e values for OFPMA, which are parameters that describe the general reactivity and polarity of the monomer, respectively.

Table 3: Alfrey-Price Q-e Values for 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA)

| Monomer | Q-value | e-value |

| OFPMA | 0.60 | 1.15 |

Data sourced from a study on the radical copolymerization of OFPMA. researchgate.net The high e-value indicates the electron-withdrawing nature of the fluoroalkyl group.

Advanced Material Applications of Poly 1h,1h,5h Octafluoropentyl 2 Fluoroacrylate and Its Copolymers

Coatings with Enhanced Surface Properties

The unique molecular architecture of Poly(1H,1H,5H-Octafluoropentyl 2-fluoroacrylate) makes it an exemplary candidate for the formulation of advanced coatings. The high fluorine content is a primary contributor to the low surface energy of the polymer, which in turn leads to a range of enhanced surface properties.

Superhydrophobic and Oleophobic Coatings

Coatings formulated with Poly(this compound) exhibit significant potential for creating superhydrophobic and oleophobic surfaces. Superhydrophobicity and oleophobicity are defined by high contact angles for water and oils, respectively, typically exceeding 150 degrees. This behavior is attributed to the low surface energy imparted by the fluorinated alkyl chains, which minimizes the intermolecular forces between the coating and liquids.

The presence of the fluoroacrylate group further enhances these properties. Research into similarly structured fluorinated polymers has demonstrated that the arrangement of fluorine atoms along the polymer backbone creates a stable, low-energy surface that effectively repels both water and oil-based substances. While specific data for Poly(this compound) is not extensively documented in publicly available research, the principles of surface chemistry suggest that its highly fluorinated nature would lead to the formation of robust water and oil repellent coatings. The effectiveness of such coatings is often evaluated by measuring the static and dynamic contact angles of various liquids.

| Liquid | Expected Contact Angle (°) |

| Water | > 150 |

| Diiodomethane | > 90 |

| Hexadecane | > 80 |

| This table presents expected contact angle ranges for superhydrophobic and oleophobic surfaces based on the properties of similar fluorinated polymers. |

Anti-Adhesion and Anti-Fouling Surfaces

The low surface energy of Poly(this compound) coatings is also instrumental in the development of anti-adhesion and anti-fouling surfaces. Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine and medical applications.

The mechanism behind the anti-fouling properties of fluorinated polymer coatings is primarily their ability to reduce the initial attachment of fouling organisms. The low surface energy makes it difficult for the adhesive secretions of these organisms to gain a foothold. Surfaces that exhibit both hydrophobicity and oleophobicity are particularly effective at resisting a broad spectrum of foulants. While specific studies on the anti-fouling efficacy of Poly(this compound) are limited, the known characteristics of highly fluorinated surfaces suggest strong potential in this area.

Weatherability and Chemical Resistance Enhancement

Fluoropolymers are renowned for their exceptional stability and resistance to environmental degradation. Coatings based on Poly(this compound) are expected to offer superior weatherability and chemical resistance. The strong carbon-fluorine bonds within the polymer structure are highly resistant to UV radiation, oxidation, and chemical attack from acids, bases, and organic solvents.

This inherent stability translates to coatings that maintain their integrity and performance over extended periods, even in harsh environmental conditions. The protective qualities of these coatings make them suitable for a variety of demanding applications, including architectural coatings, automotive finishes, and protective layers for industrial equipment.

Optical Materials and Components

The optical properties of Poly(this compound) make it a valuable material for the fabrication of advanced optical components. Its low refractive index and high optical clarity are particularly noteworthy.

Polymer Optical Fibers (POF)

In the realm of optical communications, polymer optical fibers (POFs) offer advantages over traditional glass fibers, such as greater flexibility and lower cost for short-distance applications. The performance of a POF is critically dependent on the refractive index difference between the core and the cladding material.

Poly(this compound) and its copolymers are attractive candidates for the cladding of POFs due to their inherently low refractive indices. A lower refractive index in the cladding material enhances the total internal reflection, which is essential for efficient light transmission through the fiber core. The high optical clarity and low light scattering of this polymer would also contribute to minimizing signal attenuation.

| Material | Typical Refractive Index (at 589 nm) |

| Poly(methyl methacrylate) (PMMA) Core | ~1.49 |

| Poly(this compound) Cladding (Estimated) | < 1.40 |

| This table provides a comparison of the typical refractive index of a common POF core material and the estimated refractive index for a cladding made from the subject polymer, highlighting the significant reduction. |

Low Refractive Index Materials

Beyond POFs, there is a broad demand for low refractive index materials in various optical applications, including anti-reflective coatings, waveguides, and optical adhesives. The incorporation of fluorine into polymers is a well-established strategy for lowering the refractive index.

Viscosity Enhancement in Carbon Dioxide Systems

The unique properties of poly(this compound) and related poly(fluoroacrylates) (PFAs) make them highly effective for modifying the properties of high-pressure and supercritical carbon dioxide (CO₂). Their application as viscosity enhancers is particularly significant in fields such as enhanced oil recovery (EOR), where increasing the viscosity of CO₂ can improve sweep efficiency.

Poly(fluoroacrylates) are notable for being the most CO₂-soluble high molecular weight homopolymers discovered. alfa-chemistry.com This remarkable solubility in liquid and supercritical CO₂ allows them to be used as direct thickeners, which alter the physical properties of the CO₂ itself. alfa-chemistry.comnih.gov This is distinct from indirect methods that create thermodynamically unstable foams or emulsions to increase apparent viscosity. alfa-chemistry.com

The dissolution of just a small weight percent of PFA can significantly increase the viscosity of CO₂. For instance, early reports demonstrated that adding 4-8 wt% of a PFA to CO₂ could increase its viscosity by a factor of 1.5 to 7.2. alfa-chemistry.com Research has also shown that copolymers of fluoroacrylates and styrene (B11656) can act as associative thickeners, yielding even greater viscosity enhancements. The fluoroacrylate component ensures solubility in CO₂, while the styrene units, which are relatively CO₂-phobic, promote intermolecular associations that dramatically increase the solution's viscosity. nih.govrsc.org An optimal composition for this effect was identified as a copolymer with 29 mol% styrene and 71 mol% fluoroacrylate, which could increase CO₂ viscosity by a factor of 5 to 400 at concentrations of 1 to 5 wt%. nih.govrsc.org

Studies have also explored PFAs based on monomers with shorter fluorinated carbon chains (four or six carbons) as alternatives to the traditional eight-carbon versions to avoid degradation products like perfluorooctanoic acid (PFOA). nih.govnih.gov These PFAs with shorter fluoroalkyl segments retain a similar high level of CO₂ solubility and are equally effective at thickening CO₂ across a temperature range of 25 to 125 °C. alfa-chemistry.comnih.govmdpi.com For example, the addition of approximately 1 wt% of a PFA with six fluorinated carbons can thicken CO₂ by a factor of about four. nih.gov

Table 1: Viscosity Enhancement of CO₂ with Poly(fluoroacrylate)-Styrene Copolymers This table presents the relative viscosity of CO₂ solutions containing a copolymer of 71 mol% fluoroacrylate and 29 mol% styrene at 25°C and 34.48 MPa.

| Polymer Concentration (wt%) | Apparent Relative Viscosity (Solution Viscosity / CO₂ Viscosity) |

| 1 | ~5 |

| 2 | ~20 |

| 3 | ~80 |

| 4 | ~200 |

| 5 | ~400 |

| Data sourced from studies on fluoroacrylate-styrene copolymers. nih.govrsc.org |

The effectiveness of a polymer as a CO₂ thickener is dependent on its phase behavior and ability to form a single-phase solution under operating conditions. The phase behavior of PFA-CO₂ mixtures is typically characterized by cloud-point measurements, which define the pressure and temperature conditions at which the polymer will precipitate from the solution. For PFA-CO₂ mixtures, cloud point pressure curves have been reported for concentrations up to 16 wt%. alfa-chemistry.com

These studies show that PFAs are soluble by several weight percent in high-pressure CO₂ at pressures below 40 MPa and temperatures up to 100°C. alfa-chemistry.com The solubility is not strongly dependent on the number of fluorinated carbons for monomers containing between 6 and 8 fluorocarbons. alfa-chemistry.com For copolymers of fluoroacrylate and styrene, miscibility pressures were found to decrease as the styrene content decreases and increase as the polymer's molecular weight increases. nih.govrsc.org The Statistical Associating Fluid Theory (SAFT) has been used to successfully model and correlate the cloud point pressures of PFA in CO₂. alfa-chemistry.com

Dielectric Materials

Fluoropolymers, as a class, are distinguished by their excellent electrical insulating properties, which are a direct result of their unique molecular structure. The presence of highly electronegative fluorine atoms creates strong carbon-fluorine (C-F) bonds and a tightly bound electron structure, limiting the mobility of charge carriers. alfa-chemistry.comyoutube.com Consequently, poly(this compound), by virtue of its fluorinated side chains, is expected to exhibit the characteristic electrical properties of a high-performance dielectric material.

Table 2: Typical Electrical Properties of Commercial Fluoropolymers at High Frequency

| Fluoropolymer | Dielectric Constant (at 1 MHz) | Dielectric Loss Tangent (at 1 MHz) | Volume Resistivity (Ω·cm) |

| PTFE | 2.1 | <1x10⁻⁵ | >10¹⁸ |

| PFA/FEP | 2.1 | <2x10⁻⁵ | >10¹⁸ |

| ETFE | 2.3 - 2.8 | 8x10⁻⁴ - 0.027 | >10¹⁶ |

| Data sourced from Daikin Global. daikinchemicals.com |

Functional Particles and Nanostructures

The synthesis of polymeric particles from fluorinated monomers like this compound is achieved through various heterogeneous polymerization techniques, including emulsion, miniemulsion, and dispersion polymerization. dntb.gov.uacityu.edu.hkkpi.ua These methods allow for the creation of functional particles and nanostructures with controlled size and morphology. The resulting fluorinated polymer latexes are used in a wide array of applications, such as advanced coatings, due to their ability to impart low surface energy, hydrophobicity, and chemical resistance. youtube.comcityu.edu.hk

While dispersion polymerization typically yields spherical particles in the 1-20 µm range, the morphology of the final particles can be influenced by several factors. kpi.ua The synthesis of non-spherical polymer particles, such as worms or vesicles, has been demonstrated in other systems through techniques like polymerization-induced self-assembly (PISA). In these processes, the final particle morphology is governed by the relative block lengths of block copolymers used as stabilizers and the concentration of the monomer.

For fluorinated acrylates, which are often highly hydrophobic, miniemulsion polymerization is a particularly effective strategy. cityu.edu.hk In this technique, monomer droplets are stabilized to act as individual nanoreactors, which can simplify the polymerization of extremely hydrophobic monomers. cityu.edu.hk While the direct synthesis of nonspherical particles from this compound is not widely documented, established principles of dispersion and emulsion polymerization suggest that morphology control is achievable. By carefully selecting stabilizers, such as macro-RAFT agents, and controlling polymerization parameters like monomer concentration, it is theoretically possible to guide the self-assembly process toward non-spherical structures. rsc.org

Membranes and Separation Technologies

The inherent properties of fluoropolymers make them attractive candidates for membrane-based gas separation applications. nih.govnih.gov Poly(this compound), as a member of the poly(fluoroalkyl acrylate) family, is well-suited for these technologies, particularly for the separation of carbon dioxide. polysciences.com

The mechanism for gas transport through dense polymeric membranes is described by the solution-diffusion model. youtube.com In this process, gas molecules first dissolve into the membrane material on the high-pressure side, diffuse through the polymer matrix, and then desorb on the low-pressure side. youtube.com The efficiency of the separation is determined by both the solubility of a gas in the polymer and its diffusivity through it.

Fluorinated polymers exhibit a high affinity for CO₂, leading to high CO₂ solubility. polysciences.com Amorphous fluoropolymers are particularly interesting for membrane applications because they possess a high fractional free volume (FFV), which can facilitate the diffusion of gas molecules. nih.gov The performance of a poly(fluoroalkyl acrylate) membrane represents an intricate balance between diffusivity and solubility, which is governed by the polymer's molecular structure, including the length and nature of the fluorinated side chains. polysciences.com These materials are being developed and tested for various industrial gas separation processes, including natural gas treatment and carbon capture, where their chemical resistance and specialized transport properties offer significant advantages. nih.govyoutube.com

Theoretical and Computational Studies on 1h,1h,5h Octafluoropentyl 2 Fluoroacrylate Systems

Molecular Modeling of Polymerization Processes

Molecular modeling, particularly through quantum chemistry calculations, offers a powerful approach to understanding the intricate mechanisms of polymerization. mdpi.com For fluorinated acrylates like 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate, free-radical polymerization is a common synthesis route. youtube.com Computational methods can elucidate the kinetics and thermodynamics of this process.

Quantum Chemical Approaches: Density Functional Theory (DFT) is a widely used quantum chemical method for investigating polymerization reactions. polimi.itnih.gov Functionals like B3LYP are often employed to model radical addition reactions, providing a cost-effective balance of accuracy and computational demand. polimi.it These calculations can determine the key parameters governing polymerization, including:

Activation Energies: The energy barriers for the initiation, propagation, and termination steps of the polymerization reaction can be calculated.

Reaction Enthalpies: The heat released or absorbed during each reaction step is determined, providing insight into the thermal characteristics of the polymerization.

For instance, in the study of acrylate (B77674) polymerization, quantum chemistry has been used to assess different initiation mechanisms, such as the Mayo mechanism and the Flory mechanism, by calculating the transition-state geometries and activation energies for the proposed reaction pathways. upenn.edu This allows researchers to identify the most likely mechanism for a given monomer.

The table below summarizes typical inputs and outputs for a DFT study on the propagation step of a fluoroacrylate monomer.

| Input Parameters | Computational Outputs | Derived Kinetic Data |

| Monomer Geometry | Optimized Geometries (Monomer, Radical) | Activation Energy (Ea) |

| Growing Polymer Radical Model | Transition State (TS) Geometry & Energy | Pre-exponential Factor (A) |

| Basis Set (e.g., 6-31+G(d,p)) | Vibrational Frequencies | Rate Coefficient (k) |

| DFT Functional (e.g., B3LYP) | Reaction Pathway (IRC) | Reactivity Ratios (for copolymers) |

| Solvent Model (e.g., PCM) | Electronic and Zero-Point Energies | Q-e values |

This table illustrates the general process of using DFT calculations to derive kinetic data for polymerization reactions.

By modeling the copolymerization of this compound with other monomers, such as non-fluorinated acrylates, it is possible to calculate reactivity ratios. acs.org These ratios are essential for predicting the composition and microstructure of the final copolymer, which in turn dictates its properties. paint.org

Structure-Property Relationships through Computational Approaches

A central goal of computational materials science is to establish clear relationships between the molecular structure of a polymer and its macroscopic properties. mdpi.com For poly(this compound), computational methods can predict how its unique structural features—the α-fluorine on the backbone and the octafluoropentyl side chain—translate into material characteristics.

Key Predicted Properties:

Surface Properties: The presence of extensive C-F bonds leads to low surface energy, resulting in hydrophobic and oleophobic surfaces. researchgate.net Computational models can quantify this by calculating the surface tension of the polymer. Studies on other fluorinated polymers have shown that fluorine enrichment at the coating surface, which can be verified by simulated X-ray Photoelectron Spectroscopy (XPS) data, is key to achieving superhydrophobicity. mdpi.com

Thermal Stability: The strength of the carbon-fluorine bond (approx. 485 kJ/mol) imparts excellent thermal stability. researchgate.net Theoretical studies on the thermal degradation of similar fluorinated polyacrylates show that the primary degradation mechanism is random main-chain scission. researchgate.net Computational models can predict the temperatures at which these degradation pathways become significant.

Mechanical Properties: The rigidity of the polymer backbone and the interactions between the fluorinated side chains influence mechanical properties like modulus and hardness. While fluorinated side chains can sometimes reduce interfacial strength within a coating, computational models can help optimize formulations to enhance durability. mdpi.com

Optical Properties: Fluorinated polymers typically have a low refractive index. researchgate.net This property can be calculated from the polymer's electronic structure using quantum chemical methods.

Simulation of Polymer Conformation and Interactions

While quantum mechanics is ideal for studying chemical reactions, classical simulation methods like Molecular Dynamics (MD) and Monte Carlo are better suited for exploring the physical behavior of large polymer systems. nih.govaps.org These simulations model the polymer as a collection of atoms interacting through a defined force field, allowing for the study of polymer chain conformation and intermolecular interactions over time. youtube.comdtic.mil

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for each atom in the system, generating a trajectory that reveals the dynamic evolution of the polymer chains. dtic.mil This technique is used to investigate:

Chain Conformation: Simulating the polymer melt or a solution allows for the characterization of chain flexibility, end-to-end distance, and radius of gyration. youtube.com For fluoropolymers, MD can reveal how the bulky, electronegative side chains influence the backbone conformation.

Glass Transition Temperature (Tg): By simulating the cooling of a polymer melt and monitoring properties like density versus temperature, the glass transition temperature can be estimated.

Polymer Crystallization: MD simulations can shed light on the nucleation and growth of crystalline domains within the polymer matrix, which is crucial for understanding the mechanical and optical properties of semi-crystalline fluoropolymers. nih.gov

Monte Carlo (MC) Simulations: MC methods use random sampling to explore the possible conformations of a polymer chain. aps.org Replica-exchange Monte Carlo, for example, can efficiently study thermodynamic behavior and phase transitions, such as the coil-globule transition in polymers. aps.org These simulations are valuable for generating statistical distributions of polymer conformations and understanding how they are influenced by factors like temperature and solvent quality. columbia.edu

Recently, advanced methods like hierarchical generative models have been developed to generate high-quality polymer conformations, which can serve as starting points for further detailed simulations. arxiv.orgarxiv.org

Prediction of Material Performance

The ultimate goal of theoretical and computational studies is to predict the real-world performance of a material. By integrating the insights from quantum chemistry and molecular simulations, a comprehensive picture of the material's behavior can be constructed. mdpi.com

Performance aspects that can be predicted include:

Coating Performance: For applications in protective coatings, simulations can predict properties such as water contact angle (hydrophobicity), surface roughness, and the stability of the coating-substrate interface. By simulating the interaction of water molecules with the polymer surface, the wetting behavior can be directly visualized and quantified.

Durability and Weatherability: The resistance of the polymer to degradation from UV radiation, chemicals, and temperature fluctuations can be assessed. Quantum chemistry can model the bond-breaking energies induced by UV light, while MD can simulate the long-term structural changes in the polymer matrix under harsh conditions. youtube.com

Mechanical Failure: Simulations can model the response of the polymer to mechanical stress, identifying the molecular origins of crack formation and propagation. For instance, segmented simulation methods have been used to study the impact response of fluoropolymer-based materials. mdpi.com

Furthermore, the rise of machine learning and polymer informatics offers new avenues for performance prediction. arxiv.org By training models on datasets generated from experiments and simulations, it is possible to develop algorithms that can rapidly predict the properties of new polymer structures, accelerating the design and discovery of advanced materials like those based on this compound. arxiv.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Improved Sustainability

The industrial production of fluorinated polymers has traditionally relied on processes that may involve volatile organic compounds (VOCs) and high energy consumption. A primary area of future research is the development of greener and more sustainable synthetic methodologies for producing poly(1H,1H,5H-Octafluoropentyl 2-fluoroacrylate).

Key research thrusts include:

Alternative Solvent Systems: Moving away from conventional organic solvents is a major goal. The use of supercritical carbon dioxide (scCO₂) as a polymerization medium is a promising alternative, offering benefits of non-toxicity, non-flammability, and ease of removal. Water-based emulsion and miniemulsion polymerization techniques are also being explored. Miniemulsion polymerization, in particular, is well-suited for polymerizing highly hydrophobic monomers like this compound, as it can overcome solubility issues by creating stable monomer nanodroplets where polymerization occurs. cityu.edu.hk

Energy-Efficient Polymerization: Microwave-assisted polymerization is an emerging technique that can significantly reduce reaction times and energy consumption compared to conventional thermal methods. cityu.edu.hk The application of this technology to the synthesis of poly(this compound) could lead to more efficient and scalable production.

Catalyst and Initiator Innovation: Research into more efficient and recyclable catalysts for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, is critical. These methods allow for the synthesis of polymers with well-defined architectures and molecular weights, which is crucial for high-performance applications.

Integration into Multi-component and Hybrid Material Systems

While the homopolymer of this compound possesses desirable properties like low surface energy and hydrophobicity, its applications can be broadened by integrating it into multi-component and hybrid systems. Future research will focus on creating copolymers and composites that combine its unique attributes with other functionalities.

Copolymerization Strategies: Copolymerizing this compound with non-fluorinated monomers is a versatile approach to tailor material properties. youtube.com For example, copolymerization with monomers like methyl methacrylate (B99206) or butyl acrylate (B77674) could improve mechanical properties and adhesion, while incorporating monomers like 2-hydroxyethyl methacrylate could introduce reactive sites for subsequent crosslinking or functionalization. researchgate.net These strategies allow for the creation of materials with a balance of fluorinated and non-fluorinated properties, optimized for specific applications like durable coatings or biomedical devices. youtube.comresearchgate.net

Organic-Inorganic Hybrid Materials: Incorporating inorganic nanoparticles (e.g., silica, titania, or zinc oxide) into a poly(this compound) matrix can create hybrid materials with enhanced thermal stability, mechanical strength, and UV resistance. The fluorinated polymer matrix ensures a hydrophobic and chemically resistant surface, while the inorganic fillers provide structural reinforcement and other functionalities.

A hypothetical copolymer system is outlined in the table below, demonstrating how varying monomer feed ratios could be used to tune the final properties of the material.

| Monomer 1 | Monomer 2 | Monomer 1:2 Ratio (molar) | Expected Outcome | Potential Application |

| This compound | Methyl Methacrylate | 20:80 | Improved hardness and processability with moderate surface hydrophobicity. | Optically clear, scratch-resistant coatings. |

| This compound | Butyl Acrylate | 50:50 | Increased flexibility and film-forming properties with significant water/oil repellency. | Flexible hydrophobic coatings for textiles or electronics. |

| This compound | 2-Hydroxyethyl Methacrylate | 90:10 | Highly hydrophobic surface with available hydroxyl groups for crosslinking. | Anti-fouling marine coatings that can be cured for durability. |

Exploration of Smart and Responsive Poly(this compound) Derivatives

"Smart" or "stimuli-responsive" polymers, which change their properties in response to external triggers, are at the forefront of materials science. nih.govrsc.org A significant future direction is the development of smart polymers based on this compound. These materials could find use in advanced applications like drug delivery, sensors, and self-healing coatings. researchgate.netnih.gov

The strategy involves creating copolymers where one component is the environmentally stable fluorinated monomer and the other is a stimuli-responsive monomer.

pH-Responsive Systems: By copolymerizing with acidic or basic monomers (e.g., acrylic acid or dimethylaminoethyl methacrylate), polymers can be designed to change their solubility or conformation in response to pH changes. The poly(this compound) segments would provide a stable hydrophobic microenvironment, while the pH-responsive segments would control the polymer's interaction with aqueous media.

Thermo-Responsive Systems: Copolymerization with monomers like N-isopropylacrylamide, which exhibits a lower critical solution temperature (LCST), could yield polymers that undergo a reversible phase transition upon heating or cooling. societechimiquedefrance.fr Such materials could be used to create surfaces that can switch between being hydrophobic and hydrophilic or to design systems for thermally triggered release of encapsulated agents. The high fluorine content from the this compound monomer would ensure a sharp and distinct transition.

Advanced Characterization Techniques for Complex Architectures

As the complexity of polymer architectures involving this compound increases, so does the need for advanced characterization techniques to understand their structure-property relationships.

Spectroscopic and Chromatographic Methods: Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly powerful for fluoropolymers, providing detailed information about the chemical environment of the fluorine atoms and confirming monomer incorporation. researchgate.netacs.org Gel Permeation Chromatography (GPC) is essential for determining molecular weight and molecular weight distribution, which are critical for controlling the physical properties of the final material. researchgate.net

Thermal and Morphological Analysis: Differential Scanning Calorimetry (DSC) is used to measure key thermal transitions, such as the glass transition temperature (Tg), which dictates the polymer's service temperature range. researchgate.net For multi-component systems, Atomic Force Microscopy (AFM) is crucial for visualizing the surface morphology at the nanometer scale, allowing researchers to observe the phase separation of fluorinated segments, which is responsible for the material's low surface energy. cityu.edu.hk

The following table summarizes the key characterization techniques and their roles in developing complex polymers based on this compound.

| Technique | Abbreviation | Information Obtained | Relevance to Polymer Architecture |

| Nuclear Magnetic Resonance | NMR | Chemical structure, copolymer composition, chain microstructure. researchgate.netacs.org | Confirms successful synthesis and determines monomer ratios in copolymers. |

| Gel Permeation Chromatography | GPC | Molecular weight averages (Mn, Mw) and polydispersity index (PDI). researchgate.net | Ensures control over polymer chain length, which affects mechanical and solution properties. |

| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg), melting point (Tm), crystallinity. researchgate.net | Defines the thermal operating range and physical state of the polymer. |

| Atomic Force Microscopy | AFM | Surface topography, phase separation, surface roughness. cityu.edu.hk | Visualizes the nanoscale organization of fluorinated domains that create hydrophobic surfaces. |

| Dynamic Contact Angle Analysis | DCA | Surface wettability, hydrophobicity, surface energy. researchgate.net | Quantifies the performance of the material in applications requiring water or oil repellency. |

Scaling-Up and Industrial Translation Challenges in Specialized Applications

Translating a promising laboratory-scale polymer into a commercially viable product involves overcoming significant challenges. For specialized polymers derived from this compound, these challenges are multifaceted.

Cost and Availability of Monomers: Highly specialized fluorinated monomers are often expensive to produce, which can be a barrier to their use in large-scale applications. tcichemicals.com While suppliers exist, ensuring a stable and cost-effective supply chain for industrial-scale production is a critical hurdle. polysciences.comtcichemicals.com

Process Optimization and Control: Polymerization processes that work well in the lab, such as controlled radical polymerizations, can be difficult and costly to implement on an industrial scale. Significant process engineering is required to control reaction kinetics, manage heat transfer, and ensure batch-to-batch consistency, especially for emulsion or miniemulsion processes designed for hydrophobic monomers. cityu.edu.hk

Regulatory and Application-Specific Validation: For applications in fields like biomedical devices or advanced coatings, materials must undergo rigorous testing and validation to meet industry and regulatory standards. This includes long-term stability testing, performance validation under real-world conditions, and ensuring compliance with environmental regulations. For example, a coating for an optical lens must not only be hydrophobic but also maintain optical clarity and durability over its lifetime. polysciences.com

Future research and development will need to address these economic and engineering challenges to fully realize the potential of poly(this compound) in next-generation technologies.

Q & A

Q. How is 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate synthesized and structurally verified?

Methodological Answer: The synthesis typically involves esterification of 2-fluoroacrylic acid with 1H,1H,5H-octafluoropentanol under acid catalysis. Purification is achieved via vacuum distillation (b.p. 80°C/40 mmHg or 178–179°C at standard pressure ). Structural verification employs:

Q. What are the critical physical properties for experimental design?

Methodological Answer: Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 286.11 g/mol (acrylate) | |

| Boiling Point | 80°C/40 mmHg or 178–179°C | |

| Density () | 1.481 g/cm | |

| Refractive Index () | 1.346 (monomer), ~1.38 (polymer) |

Note : Volatility due to weak intermolecular fluorine interactions requires airtight systems and low-temperature storage .

Q. How should researchers handle and stabilize this monomer?

Methodological Answer:

- Stabilizers : Use 100–500 ppm MEHQ or TBC to prevent premature polymerization .

- Storage : Keep at 2–8°C in amber glass under inert gas (N/Ar) .

- Safety : Use PPE (gloves, goggles) and avoid inhalation (irritant risk ).

Advanced Research Questions

Q. What strategies enable controlled radical polymerization of this monomer?

Methodological Answer: Single Electron Transfer–Living Radical Polymerization (SET-LRP) is effective:

Q. How are thermodynamic parameters for polymerization determined?

Methodological Answer: Adiabatic vacuum calorimetry (6–345 K) measures:

Q. How can copolymer design enhance material properties?

Methodological Answer:

Q. How to resolve discrepancies in literature data (e.g., boiling points)?

Methodological Answer:

- Vacuum Calibration : Use a precision manometer to measure pressure during distillation (reconciles 80°C/40 mmHg vs. 178–179°C ).

- Vapor Pressure Modeling : Apply Antoine equation with experimental data .

- Cross-Validation : Compare with analogous fluorinated acrylates (e.g., 1H,1H,7H-dodecafluoroheptyl acrylate ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations